molecular formula C21H21N3O4S B2570829 N-benzyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide CAS No. 1021119-07-2

N-benzyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide

Cat. No. B2570829
CAS RN: 1021119-07-2
M. Wt: 411.48
InChI Key: QIJSDHCSEQXCNC-UHFFFAOYSA-N
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Description

N-benzyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 (tyrosine kinase 2) enzyme. It has shown promising results in preclinical studies as a potential treatment for various autoimmune diseases, including psoriasis, inflammatory bowel disease, and lupus.

Scientific Research Applications

Antimalarial Activity

Compounds similar to N-benzyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide have been investigated for their antimalarial activities. A study highlighted the synthesis of sulfonamide derivatives exhibiting in vitro antimalarial activity, characterized by their ADMET properties and IC50 values, demonstrating significant selectivity and potency against malaria parasites (Fahim & Ismael, 2021).

Anticancer Effects

Research on sulfonamide compounds has shown notable anticancer effects, with specific derivatives demonstrating the ability to inhibit PI3Ks (phosphoinositide 3-kinases) and mTOR (mammalian target of rapamycin), suggesting potential as effective anticancer agents with low toxicity. These findings indicate the promise of sulfonamide derivatives, including those structurally related to N-benzyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide, in cancer treatment (Wang et al., 2015).

Antimicrobial Activity

Sulfonamide derivatives have also been evaluated for their antimicrobial activities. Studies have synthesized and characterized various N-substituted derivatives of sulfonamides, showing good inhibitory potential against enzymes like lipoxygenase, which is relevant in the context of anti-inflammatory and antimicrobial activities (Rehman et al., 2011).

Enzyme Inhibition

Furthermore, certain sulfonamide compounds have been explored for their enzyme inhibitory activities, including inhibition against acetylcholinesterase and carbonic anhydrase. These properties highlight the potential therapeutic applications of these compounds in treating diseases associated with enzyme dysregulation (Kucukoglu et al., 2016).

properties

IUPAC Name

N-benzyl-2-(4-methoxy-N-pyridin-3-ylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-28-19-11-9-18(10-12-19)24(29(26,27)20-8-5-13-22-15-20)16-21(25)23-14-17-6-3-2-4-7-17/h2-13,15H,14,16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJSDHCSEQXCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide

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